Broad-Spectrum Cytotoxic Activity Against Multiple Cancer Cell Lines
EGFR/VEGFR2-IN-2 (compound 4b) exhibited significant and broad-spectrum anticancer activity across three different human carcinoma cell lines. Its potency was measured against a clinical standard, doxorubicin, providing a benchmark for its cytotoxic efficacy [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 1.30 - 7.18 μM |
| Comparator Or Baseline | Doxorubicin, IC50 = 5.12 - 7.33 μM |
| Quantified Difference | EGFR/VEGFR2-IN-2 demonstrates comparable to slightly more potent activity than doxorubicin across the tested cell lines (PC-3, HepG2, MDA-MB-231). |
| Conditions | Cytotoxicity assay on PC-3, HepG2, and MDA-MB-231 cancer cell lines [1]. |
Why This Matters
Establishes that EGFR/VEGFR2-IN-2 has a defined and potent anticancer effect in vitro, comparable to a widely used chemotherapeutic agent, making it a relevant tool compound for oncology research.
- [1] Alkamaly OM, et al. Dual EGFR/VEGFR2 inhibitors and apoptosis inducers: Synthesis and antitumor activity of novel pyrazoline derivatives. Arch Pharm (Weinheim). 2021 Apr;354(4):e2000351. View Source
